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4-Azidophenacyl bromide

Photoaffinity labeling Cysteine modification Protein crosslinking

4-Azidophenacyl bromide (APB) uniquely combines a phenyl azide for UV nitrene insertion with an α-bromo ketone for cysteine conjugation, enabling zero-length crosslinking and directional mapping of protein-DNA/RNA interfaces (e.g., helicases, ribosomes). Avoid generic substitutes that compromise reaction kinetics; validate specificity for sequential labeling workflows.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 57018-46-9
Cat. No. B013498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidophenacyl bromide
CAS57018-46-9
Synonyms4-azidophenacyl bromide
4-azidophenacylbromide
APA bromide
p-azidophenacyl bromide
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-]
InChIInChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2
InChIKeyLZJPDRANSVSGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidophenacyl Bromide (CAS 57018-46-9): A Heterobifunctional Photoaffinity Crosslinker for Sulfhydryl-Directed Covalent Mapping


4-Azidophenacyl bromide (p-azidophenacyl bromide, APB; CAS 57018-46-9; molecular formula C8H6BrN3O; molecular weight 240.06 g/mol) is an aryl azide-based, heterobifunctional photocrosslinking reagent [1]. Its dual functionality comprises a bromoacetyl moiety for specific covalent attachment to sulfhydryl groups via nucleophilic displacement, and a phenyl azide group that upon UV irradiation (optimal 250–302 nm) generates a highly reactive nitrene intermediate capable of non-specific insertion into C–H and N–H bonds . This compound is commercially available as a yellow powder, soluble in methanol (50 mg/mL), with a melting point of 64–65°C and requiring storage at 2–8°C protected from light and moisture .

Why 4-Azidophenacyl Bromide Cannot Be Replaced by Generic Aryl Azides or Alternative Crosslinkers in Site-Directed Mapping Studies


The procurement or experimental substitution of 4-azidophenacyl bromide (APB) with generic aryl azides or alternative crosslinking reagents is scientifically untenable due to its unique heterobifunctional architecture and established quantitative performance benchmarks. Unlike simple mono-functional aryl azides that rely solely on non-specific photolabeling, APB's α-bromo ketone moiety enables precise, stoichiometric pre-conjugation to sulfhydryl groups under mild, non-photolytic conditions (pH 7.0–8.0), thereby conferring site-directed control over the initial labeling event before UV activation [1]. Furthermore, when directly compared to rationally designed analogs such as p-azidoiodoacetanilide (AIA), APB exhibits a distinctly different cysteine specificity profile—an empirical fact that precludes simple reagent interchange without altering experimental outcomes [2]. The compound's extensive validation in canonical applications, including orientation-specific DNA footprinting of helicases and high-resolution contact mapping of protein-DNA complexes, further cements its status as a non-fungible reference standard within the field [3].

Quantitative Comparative Evidence for 4-Azidophenacyl Bromide: Specificity, Performance, and Structural Differentiation Data


Comparative Cysteine Specificity: APB Exhibits Quantifiably Lower Specificity Than AIA, Defining Its Niche as a Broader-Reactivity Reagent

In a direct head-to-head comparison using the UmuD protein homodimer system, 4-azidophenacyl bromide (APB) demonstrated a quantifiably distinct cysteine specificity profile relative to the rationally designed analog p-azidoiodoacetanilide (AIA). APB produced 39% crosslinked dimer from wild-type UmuD (one cysteine) but still yielded 16% crosslinked dimer from the cysteine-null mutant UmuD/C24A, indicating significant non-cysteine reactivity. In contrast, AIA yielded 30% crosslinking in wild-type but only 2% in the cysteine-null mutant, demonstrating superior cysteine specificity [1]. Additionally, incorporation of [2-14C]APB into UmuD/C24A was 43% of wild-type levels, whereas AIA incorporation into the mutant was only 13% [1]. These data establish APB's broader reactivity profile as a deliberate, measurable characteristic rather than a deficiency—making it the preferred reagent when probing multiple nucleophilic environments or when higher crosslinking yields are prioritized over absolute cysteine exclusivity.

Photoaffinity labeling Cysteine modification Protein crosslinking UmuD protein

Heterobifunctional Architecture: Quantitative Distinction from Mono-Functional Aryl Azide Crosslinkers

4-Azidophenacyl bromide is distinguished from simple mono-functional aryl azides by its heterobifunctional architecture, which enables two sequential, chemically orthogonal reactions. The α-bromo ketone moiety undergoes nucleophilic displacement by sulfhydryl groups (e.g., cysteine residues) with stoichiometric control in the pH range 7.0–8.0, establishing a stable thioether bond prior to any photolytic activation [1]. The phenyl azide group remains inert during this initial coupling step. Subsequent UV irradiation at 250 nm triggers photolysis of the azide to generate a reactive nitrene, which inserts non-specifically into proximal C–H and N–H bonds to form a second covalent linkage . In contrast, mono-functional aryl azides lack the initial sulfhydryl-directed coupling moiety, relying entirely on non-specific photolabeling without site-directed pre-conjugation capability. This structural difference is not incremental but functional: APB provides a 10–20 Å spacer arm between the two reactive centers, defining the spatial reach of the crosslink, whereas simple azides provide no such defined geometry [1].

Heterobifunctional crosslinker Sulfhydryl coupling Photoaffinity labeling Reagent design

DNA Binding Orientation Mapping: Unique Methodological Capability Not Achievable with Alternative Crosslinkers

4-Azidophenacyl bromide (APB) uniquely enables determination of protein binding orientation on DNA—a capability not accessible with traditional footprinting reagents. In a validated Bio-protocol, APB was conjugated to cysteine residues of Saccharolobus solfataricus MCM helicase via S-alkylation, followed by DNA binding and UV-induced crosslinking [1]. Subsequent alkali/heat cleavage at crosslinked nucleotides generated DNA fragments whose lengths revealed the helicase's orientation distribution. This method specifically determined that SsoMCM unwinds DNA with its N-terminal domain leading the translocation [1]. Traditional footprinting reagents (e.g., DNase I, hydroxyl radicals) reveal only binding site size and boundaries, not orientation directionality. The orientation-mapping capability of APB provides a distinct, non-substitutable experimental advantage over alternative crosslinkers lacking the requisite spatial and chemical properties for directional mapping.

DNA footprinting Helicase orientation Protein-DNA mapping Site-specific crosslinking

Phosphorothioate-Directed DNA Backbone Derivatization: Enables Sub-5-bp Resolution Protein-DNA Contact Mapping

4-Azidophenacyl bromide can be site-specifically coupled to phosphorothioate residues introduced into the DNA backbone, enabling high-resolution protein-DNA contact mapping. In a study with integration host factor (IHF), APB was coupled to uniquely positioned phosphorothioate groups within the DNA backbone. Following IHF binding and irradiation with 302-nm light, specific crosslinks to the protein were formed [1]. Critically, two derivatized DNA segments separated by only 5 bp crosslinked to different subunits of the IHF heterodimer, demonstrating that APB-based mapping can resolve protein-DNA contacts with sub-5-bp spatial resolution [1]. Tryptic digestion and Edman degradation of the crosslinked peptide adducts then identified the precise amino acid positions near the derivatized DNA segments. This backbone-directed derivatization strategy is not feasible with crosslinkers lacking sulfhydryl-directed reactivity toward phosphorothioates, nor with reagents that cannot be site-specifically positioned.

Phosphorothioate DNA-protein crosslinking Integration host factor Contact mapping

Histone Octamer Crosslinking and Nucleosome Remodeling Analysis: Validated Protocol for Chromatin Studies

4-Azidophenacyl bromide has been validated in a quantitative histone octamer crosslinking protocol for analyzing nucleosome remodeling mechanisms. Histone octamers containing cysteine at residue 53 of H2B were conjugated to APB immediately after octamer refolding. APB-modified octamers were then reconstituted into defined-position nucleosomes (70N20 or 0N70) [1]. Following UV activation, crosslinking patterns revealed that hSWI/SNF remodeling results in complete loss of canonical contacts between the N-terminal tail of H2A and DNA, while new non-canonical contacts are formed [2]. This site-specific histone-DNA crosslinking approach provides quantitative mapping of remodeling-induced contact changes—a capability that distinguishes APB from non-covalent probes or crosslinkers lacking cysteine-directed conjugation capability for histone modification.

Nucleosome remodeling Histone crosslinking Chromatin SWI/SNF

Commercial Availability and Purity Specifications: Verified 98% Minimum Purity Standard Across Multiple Suppliers

4-Azidophenacyl bromide is commercially available with verified purity specifications that support reproducible experimental outcomes. Multiple independent suppliers report minimum purity of 98% (HPLC) for this compound . Physical specifications consistently reported include: yellow powder form; melting point 64–65°C; solubility in methanol at 50 mg/mL; and storage requirement at 2–8°C protected from light . The compound is classified as a heterobifunctional crosslinking reagent suitable for click chemistry applications . While purity specifications alone do not differentiate APB from all analogs, the consistency of commercial availability across multiple vendors (Sigma-Aldrich, Santa Cruz Biotechnology, AKSci) with documented quality parameters reduces procurement uncertainty and supports experimental reproducibility—a practical consideration when selecting among specialized photocrosslinkers where supply chain reliability varies.

Reagent procurement Purity specification CAS 57018-46-9 Quality control

Optimized Research Application Scenarios for 4-Azidophenacyl Bromide: Evidence-Driven Procurement Guidance


High-Resolution Protein-DNA Contact Mapping with Sub-5-bp Spatial Resolution

For researchers investigating protein-DNA complex architecture where discriminating contacts between adjacent DNA segments (e.g., 5 bp apart) is critical, 4-azidophenacyl bromide coupled to phosphorothioate-modified DNA provides validated sub-5-bp resolution capability. As demonstrated in integration host factor (IHF) contact mapping, APB derivatized at two DNA backbone positions separated by only 5 bp produced crosslinks to different IHF subunits, enabling discrimination of adjacent protein-DNA interfaces [1]. Tryptic digestion and Edman degradation of crosslinked peptide-DNA adducts further allows identification of specific amino acid residues near the derivatized DNA loci. This scenario is optimal for structural biologists requiring residue-level contact information beyond what traditional footprinting or non-site-directed crosslinkers can provide.

Determination of DNA-Binding Protein Orientation and Translocation Directionality

When experimental objectives require determining the orientation of a DNA-binding protein (e.g., whether the N-terminal or C-terminal domain leads translocation), 4-azidophenacyl bromide is the validated reagent of choice. The APB-based site-specific DNA footprinting protocol, as applied to Saccharolobus solfataricus MCM helicase, directly revealed that unwinding occurs with the N-terminal domain leading [1]. This capability is unique to APB among crosslinking reagents and is not achievable with traditional footprinting agents (DNase I, hydroxyl radicals) that reveal only binding boundaries. This scenario is essential for helicase mechanism studies, replisome assembly analysis, and any investigation where protein orientation on DNA determines downstream complex assembly or enzymatic function.

Site-Specific Histone-DNA Crosslinking for Chromatin Remodeling Mechanism Studies

For chromatin biologists analyzing nucleosome remodeling mechanisms, 4-azidophenacyl bromide enables site-specific conjugation to engineered cysteine residues on histones (e.g., H2B-C53). APB-modified histone octamers reconstituted into positioned nucleosomes, when subjected to remodeling by factors such as hSWI/SNF, reveal quantitative changes in histone-DNA contacts—including loss of canonical H2A tail-DNA contacts and formation of new non-canonical interactions [1][2]. This application scenario is optimal for laboratories investigating ATP-dependent chromatin remodeling, epigenetic regulation, or nucleosome dynamics where mapping contact changes at specific histone residues is required.

Targeted Cysteine-Mediated Crosslinking in Protein-Protein Interaction Studies with Validated Specificity Profile

When designing protein-protein interaction mapping experiments where broader crosslinking reactivity is acceptable or desired, 4-azidophenacyl bromide offers a well-characterized, validated specificity profile. Direct comparative data show APB yields 39% crosslinked dimer from cysteine-containing UmuD homodimer but also 16% crosslinking in cysteine-null mutants, establishing its broader reactivity [1]. This profile makes APB suitable for applications where capturing maximum crosslinking yield across diverse nucleophilic environments is prioritized over absolute cysteine exclusivity. Researchers should select APB when the experimental goal is comprehensive interaction mapping rather than strict residue-specific labeling, and when the reagent's established performance in canonical systems (LexA repressor, HIV-1 reverse transcriptase, TaqI endonuclease) provides validation confidence.

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